草酸铁铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

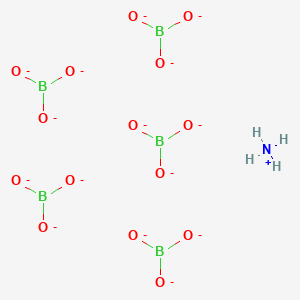

Ferric ammonium oxalate, also known as ammonium ferrioxalate or ammonium tris(oxalato)ferrate, is the ammonium salt of the anionic trisoxalato coordination complex of iron (III) . It is a precursor to iron oxides, diverse coordination polymers, and Prussian Blue . It is relevant to the manufacture of blueprint paper .

Synthesis Analysis

The synthesis of Ferric ammonium oxalate involves the acidic dissolution of ferrous ammonium sulfate in an aqueous solution of oxalic acid, followed by precipitation by nucleation and particle growth from a supersaturated solution . The initial concentration of ferrous ammonium sulfate influences the rate of precipitation of ferric ammonium oxalate .Molecular Structure Analysis

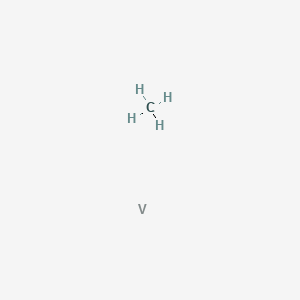

The complex is held together by dative covalent bonds, due to the oxygen atoms in the oxalate anions donating a lone pair to the p and d orbitals of the iron atom . The center has three electrons in its d orbitals, leaving 13 empty places in the remaining d and p orbitals .Chemical Reactions Analysis

Ferric ammonium oxalate, being an acidic salt, is generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .Physical And Chemical Properties Analysis

Ferric ammonium oxalate is a green solid . It is soluble in water but insoluble in ethanol . It is a colorless crystalline solid under standard conditions with a melting point of 374.5K in hydrated form and 463K in anhydrous form .科学研究应用

- 它在水溶液中形成络合物,如三草酸合铁(III)络合物,这在化学合成和分析中具有影响 (Magini,1981).

- 它用于合成其他化合物,如草酸亚铁,在磷酸铁锂等材料中应用 (乔庆东,2008).

- 它的分解产物,如 Fe2O3,被分析用于材料科学等领域 (Hussein 等,1995).

- 草酸铁用于分析化学,如碘化物的测定 (Ramanjaneyulu & Shukla,1956).

- 它有临床应用,如降低牙本质过敏症 (Gillam 等,2004).

- 它被研究在土壤化学中的作用,如从土壤中提取微量元素 (Benítez & Dubois,1999).

- 草酸铁铵参与各种金属氧化物和铁氧体的合成 (Langbein & Fischer,1991).

- 它在手术中用作防止术后根部过敏的剂剂 (Wang 等,1993).

- 在材料科学中,它用于研究金属配合物的磁性 (Xu 等,2007).

- 它在环境科学中对微生物氮循环途径(如环境中的铁铵氧化)至关重要 (Tan 等,2021).

作用机制

安全和危害

未来方向

Ferric ammonium oxalate is a critical building block material for several applications such as lithium-ion batteries, photocatalysts, pigment, etc . A green synthesis technology with near-zero waste for the preparation of Fe (II) oxalate from steel waste has been proposed . This indicates that Ferric ammonium oxalate has potential for future research and applications.

属性

CAS 编号 |

14221-47-7 |

|---|---|

分子式 |

C6H4FeNO12-2 |

分子量 |

337.94 g/mol |

IUPAC 名称 |

azanium;iron(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.Fe.H3N/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;1H3/q;;;+3;/p-5 |

InChI 键 |

IXNGKYULQORYPD-UHFFFAOYSA-I |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[NH4+].[Fe+3] |

规范 SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[Fe+3] |

密度 |

Decomposes at 160-170 °C; loses 3 H2O by 100 °C; bright-green, monoclinic, prismatic crystals; Density= 1.78 at 17 °C. Very soluble in water; practically insoluble in alcohol. /Hydrate/ |

物理描述 |

Hydrate: Bright green solid, soluble in water; Light sensitive; [Merck Index] Green solid; [CAMEO] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。